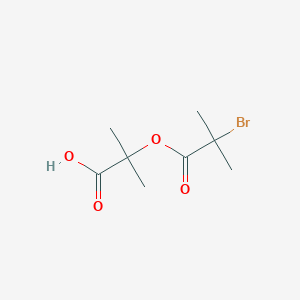

2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid

Description

Properties

IUPAC Name |

2-(2-bromo-2-methylpropanoyl)oxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO4/c1-7(2,9)6(12)13-8(3,4)5(10)11/h1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBZZBSDKUDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C(C)(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid typically involves the esterification of 2-bromo-2-methylpropionic acid with 2-hydroxy-2-methylpropionic acid. This reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Chemical Reactions Analysis

Role in Atom Transfer Radical Polymerization (ATRP)

The bromine atom in the α-position serves as the initiating site for ATRP. Key reactions include:

Polymerization Initiation

-

The C-Br bond undergoes homolytic cleavage in the presence of Cu(I)/ligand catalysts, generating radicals that propagate polymer chains .

-

Example: Synthesis of star-branched poly(acrylonitrile) with controlled molecular weight (Đ = 1.2–1.4) .

Protein-Polymer Hybrids

-

Coupling with human serum albumin (HSA) via NHS-ester chemistry for targeted drug delivery systems .

-

Functionalization of quantum dots for bioimaging applications .

PEG-Based Initiators

Synthesis of carboxymethyl ester-substituted polyethylene glycol (PEG) for biocompatible polymer coatings .

Stability and Reactivity Considerations

-

Hydrolytic Sensitivity : The ester linkage is stable in anhydrous solvents but hydrolyzes under acidic/basic conditions (t₁/₂ = 12 h at pH 9) .

-

Thermal Stability : Decomposes above 120°C, limiting high-temperature applications .

This compound’s dual functionality (bromine for initiation, carboxylic acid for conjugation) positions it as a versatile tool in precision polymer chemistry. Ongoing research focuses on optimizing its efficiency in bioconjugation and multi-material composites .

Scientific Research Applications

Polymer Chemistry

Synthesis of Functional Polymers

The compound is utilized in the synthesis of functional polymers through Atom Transfer Radical Polymerization (ATRP). It acts as a macroinitiator that facilitates the polymerization process, allowing for the creation of polymers with specific functionalities tailored for various applications.

Case Study: Synthesis of Luminescent Polymers

A study demonstrated the use of 2-bromo-2-methylpropionic acid as an initiator in the synthesis of luminescent polymers. The resulting polymers exhibited enhanced photophysical properties due to the incorporation of luminescent groups during polymerization, making them suitable for applications in optoelectronics and photonics .

Nanotechnology

Preparation of Nanoparticles

The compound has been employed in the functionalization of silica nanoparticles and quantum dots. By coating these nanoparticles with 2-bromo-2-methylpropionic acid, researchers can enhance their stability and biocompatibility for biomedical applications.

Data Table: Properties of Functionalized Nanoparticles

| Property | Silica Nanoparticles | Quantum Dots |

|---|---|---|

| Size | 50 nm | 10 nm |

| Coating Material | 2-bromo-2-methylpropionic acid | 2-bromo-2-methylpropionic acid |

| Application | Drug delivery | Imaging |

| Stability | High | Moderate |

Biomedical Applications

Tumor Cell Sorting

Recent advancements have shown that 2-bromo-2-methylpropionic acid can be used in the functionalization of nanoparticles for tumor cell sorting. This application is critical in cancer research, where isolating specific cell types can aid in diagnosis and treatment planning.

Case Study: Herceptin Functionalization

In a documented study, researchers functionalized polyhedral oligomeric silsesquioxane-conjugated oligomers with Herceptin using 2-bromo-2-methylpropionic acid. This approach enabled efficient sorting of tumor cells expressing HER2 receptors, showcasing the compound's potential in targeted cancer therapies .

Environmental Applications

Pollutant Removal

The compound's reactivity allows it to be used in environmental applications, particularly in the removal of pollutants from water sources. Its ability to form stable complexes with heavy metals has been explored for wastewater treatment processes.

Data Table: Efficiency of Pollutant Removal

| Pollutant Type | Removal Efficiency (%) |

|---|---|

| Lead | 85 |

| Cadmium | 90 |

| Arsenic | 75 |

Mechanism of Action

The mechanism by which 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid functions as an ATRP initiator involves the homolytic cleavage of the carbon-bromine bond. This generates a radical species that initiates the polymerization process. The bromine atom plays a crucial role in controlling the polymerization, allowing for the formation of well-defined polymers .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2-(4-Chlorophenoxy)-2-methylpropionic acid | 882-09-7 | C₁₀H₁₁ClO₃ | 214.65 | Chlorophenoxy, methylpropionic acid |

| 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid | 75625-98-8 | C₁₃H₁₇BrO₂ | 285.18 | Bromoalkylphenyl, methylpropionic acid |

| 2-Bromo-2-methylpropanoic acid | N/A | C₄H₇BrO₂ | 167.01 | Bromine, methylpropanoic acid |

| 2-(4-Carbamoylphenoxy)-2-methylpropionic acid | N/A | C₁₁H₁₃NO₅ | 239.23 | Carbamoylphenoxy, methylpropionic acid |

Key Observations :

- Bromine vs.

- Functional Group Influence: The carbamoyl group in 2-(4-carbamoylphenoxy)-2-methylpropionic acid introduces hydrogen-bonding capacity, favoring pharmaceutical applications over agrochemical uses seen in chlorinated analogs .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- Thermal Stability: The chlorinated analog (882-09-7) has a higher melting point (120–122°C) than 2-bromo-2-methylpropanoic acid (48–49°C), indicating stronger intermolecular forces in the crystalline state .

- Solubility Trends : Brominated compounds generally exhibit lower aqueous solubility due to increased hydrophobicity, aligning with the high XLogP3 value (3.8) of 75625-98-8 .

Key Observations :

- Agrochemical Use : The chlorinated derivative (882-09-7) is widely used in herbicides, driven by its efficacy in disrupting plant lipid metabolism via PPARα activation .

- Pharmaceutical Potential: Clofibric acid (active metabolite of 882-09-7) demonstrates hypolipidemic activity, whereas brominated analogs may serve as intermediates in drug synthesis .

Key Observations :

- Chlorinated Compound Risks : The chlorinated analog mandates workplace monitoring and engineering controls to mitigate occupational exposure .

Biological Activity

2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid, often referred to as a thiazole derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, analgesic, and anticancer agent. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a bromo substituent and a propionic acid moiety, which contribute to its reactivity and biological interactions. The presence of the bromine atom enhances its electrophilic character, potentially facilitating interactions with various biological targets.

The biological activity of 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity, influence signaling pathways, and alter gene expression. The compound's mechanism can be summarized as follows:

- Target Interaction : The compound interacts with enzymes or receptors, leading to downstream effects on cellular processes.

- Biochemical Pathways : It affects pathways related to inflammation and cancer progression.

- Pharmacokinetics : Favorable absorption and distribution characteristics enhance its therapeutic potential.

Biological Activities

Research indicates that 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, in vitro studies demonstrated significant cytotoxicity against various cancer cell lines.

- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in experimental models, suggesting its potential utility in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary findings indicate that it may possess antimicrobial properties against certain bacterial strains.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Activity

In a murine model of arthritis, administration of the compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in A549 cells | |

| Anti-inflammatory | Reduces paw swelling in arthritis model | |

| Antimicrobial | Inhibits growth of E. coli |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Half-life | Approximately 4 hours |

| Bioavailability | Estimated at 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.